Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate
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Overview
Description
Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the CAS Number: 138891-58-4 . It has a molecular weight of 269.1 and its IUPAC name is ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been reported in the literature . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is 1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
In a chemodivergent synthesis, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis
Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Regioselective Synthesis and Potential Anti-cancer and Anti-TB Activity
Kartik N. Sanghavi et al. (2022) demonstrated the regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction's efficacy in synthesizing dimerization products of bromoimidazo[1,2-a]pyridine derivatives. These compounds, specifically designed for potential anti-cancer and anti-tuberculosis (TB) applications, underline the structural versatility and functional adaptability of the ethyl 3-bromoimidazo[1,2-a]pyridine-1-carboxylate derivatives in generating nitrogen-rich systems for medicinal chemistry applications (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Anti-hepatitis B Virus Activity
Dong Chen et al. (2011) synthesized and evaluated ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives for their anti-hepatitis B virus (HBV) activity. The study highlights the significant potential of these derivatives in inhibiting HBV DNA replication, showcasing the therapeutic prospects of bromoimidazo[1,2-a]pyridine derivatives in antiviral research (Chen, Liu, Zhang, Guo, Liu, Li, & Gong, 2011).
Novel Pyridoimidazo[5,4-d]-1,2,3-triazinones Synthesis
The synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones from imidazo[1,2-a]pyridines was investigated, highlighting the utility of ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate as a synthon for building fused triazines with potential biological activity. This research underscores the role of imidazo[1,2-a]pyridine derivatives in synthesizing complex heterocyclic systems with potential pharmacological activities (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).
Chemodivergent Synthesis of 3-bromoimidazo[1,2-a]pyridines
Yanpeng Liu et al. (2019) developed a chemodivergent synthesis approach for N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. The study provides insights into the synthetic versatility of bromoimidazopyridines, offering pathways for further chemical transformations and potential applications in developing novel chemical entities (Liu, Lu, Zhou, Xu, Ma, Huang, Xu, & Xu, 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
properties
IUPAC Name |
ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLURNWOLAWZBPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569488 |
Source
|
Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate | |
CAS RN |
138891-58-4 |
Source
|
Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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